Phenyl-phosphonothioic acid dipropyl ester
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Overview
Description
Phenyl-phosphonothioic acid dipropyl ester is an organophosphorus compound with the molecular formula C12H19O2PS.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl-phosphonothioic acid dipropyl ester can be synthesized through the reaction of phenylphosphonothioic dichloride with propanol in the presence of a base. The reaction typically involves the following steps:
Preparation of Phenylphosphonothioic Dichloride: This intermediate is prepared by reacting phenylphosphonic dichloride with sulfur.
Esterification: The phenylphosphonothioic dichloride is then reacted with propanol in the presence of a base such as pyridine or triethylamine to form this compound
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl-phosphonothioic acid dipropyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphonous acid derivatives.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Phosphonothioic acid derivatives.
Reduction: Phosphonous acid derivatives.
Substitution: Various substituted phosphonothioic acid esters.
Scientific Research Applications
Phenyl-phosphonothioic acid dipropyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides, flame retardants, and plasticizers
Mechanism of Action
The mechanism of action of phenyl-phosphonothioic acid dipropyl ester involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include the inhibition of specific metabolic processes and the disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Phenyl-phosphonothioic acid diethyl ester
- Phenyl-phosphonothioic acid dimethyl ester
- Phenyl-phosphonothioic acid dibutyl ester
Uniqueness
Phenyl-phosphonothioic acid dipropyl ester is unique due to its specific alkyl group (propyl) which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
66552-70-3 |
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Molecular Formula |
C12H19O2PS |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
phenyl-dipropoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H19O2PS/c1-3-10-13-15(16,14-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
GIPLAGJQOOOQFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=S)(C1=CC=CC=C1)OCCC |
Origin of Product |
United States |
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